molecular formula C17H13NO3 B3749673 (Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid

Cat. No.: B3749673
M. Wt: 279.29 g/mol
InChI Key: PYEAQQAAFORUPP-FPLPWBNLSA-N
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Description

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorenyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluorene with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a mixed anhydride approach, where the amino acid derivative is first converted to its corresponding anhydride, which then reacts with 9H-fluorene . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid is unique due to its specific structure, which combines the properties of fluorenyl and amino acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,18,19)(H,20,21)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEAQQAAFORUPP-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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